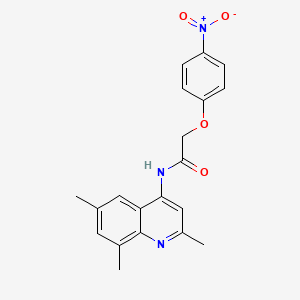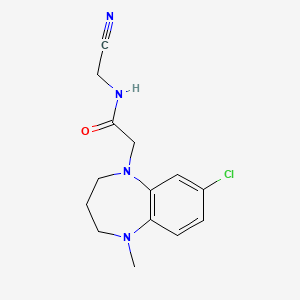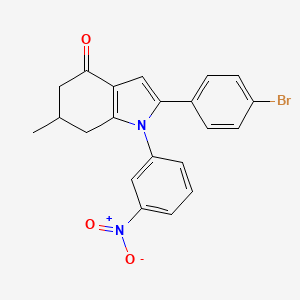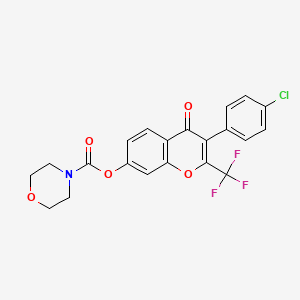
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is a chemical entity that likely exhibits a complex structure involving a furan-2-carboxamide moiety linked to a 1,2,4-oxadiazole ring. The presence of a methoxyphenoxy group suggests potential for varied chemical interactions and optical properties. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related structures and their properties.
Synthesis Analysis
The synthesis of related oxadiazole derivatives, as mentioned in the first paper, involves the reaction of 6-methoxy-3-methylbenzofuran-2-carboxylic acid with ethyl 3-aryl-1H-pyrazole-5-carboxylate . This suggests that the synthesis of the compound may also involve the formation of an oxadiazole ring through similar condensation reactions, potentially using a methoxyphenoxy methyl derivative as a starting material.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives has been characterized using techniques such as IR, (1)H NMR, and HRMS spectra . X-ray diffraction analysis has been employed to determine the spatial structure of these compounds, which could be applicable to the compound , providing insights into its three-dimensional conformation and potential intermolecular interactions.
Chemical Reactions Analysis
The second paper discusses the recyclization of furan carbohydrazides under the action of methanol . This indicates that the furan moiety in the compound of interest may undergo similar reactions under certain conditions, leading to structural modifications and potentially altering its chemical properties.
Physical and Chemical Properties Analysis
The optical properties of related oxadiazole derivatives have been investigated, showing that UV-vis absorption and fluorescence spectral characteristics vary with substituents on the aryl ring . This implies that the methoxyphenoxy group in the compound of interest may influence its absorption and emission spectra. The thermal stabilities of compounds with a 1,2,4-oxadiazole ring have been determined by TG and DSC, indicating moderate thermal stabilities . This information could be extrapolated to predict the thermal behavior of the compound .
Wissenschaftliche Forschungsanwendungen
Energetic Materials and Insensitive Munitions
Compounds based on 1,2,4-oxadiazole rings have been investigated for their potential as insensitive energetic materials. Researchers have synthesized derivatives with moderate thermal stabilities and insensitivity towards impact and friction, indicating their potential application in safer and more stable energetic materials compared to traditional explosives like TNT (Yu et al., 2017).
Antimicrobial Activities
Azole derivatives, including 1,3,4-oxadiazole and 1,2,4-triazole compounds starting from furan-2-carbohydrazide, have been synthesized and showed promising antimicrobial activities against various microorganisms (Başoğlu et al., 2013). This highlights the potential of such compounds in developing new antimicrobial agents.
Antidiabetic Screening
A series of N-substituted dihydropyrimidine derivatives, related structurally to the compound of interest, have been evaluated for antidiabetic activity through α-amylase inhibition assays, showcasing their potential in diabetes management (Lalpara et al., 2021).
Antiprotozoal Agents
Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, synthesized from furan-2-carboxamidine, demonstrated strong DNA affinities and significant in vitro and in vivo activities against protozoal infections, including Trypanosoma and Plasmodium species (Ismail et al., 2004).
Eigenschaften
IUPAC Name |
N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-21-11-4-6-12(7-5-11)23-10-14-18-15(24-19-14)9-17-16(20)13-3-2-8-22-13/h2-8H,9-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOHOUUPTHSNCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B3010460.png)

![2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3010464.png)

![2-[(2,6-Dichlorophenyl)methyl]-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![5-[1-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methylbutyl)pentanamide](/img/structure/B3010468.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B3010470.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide](/img/structure/B3010471.png)
![Methyl 8-fluoro-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate](/img/structure/B3010472.png)


![1-[6-[(4-Tert-butylphenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B3010479.png)

![methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B3010481.png)